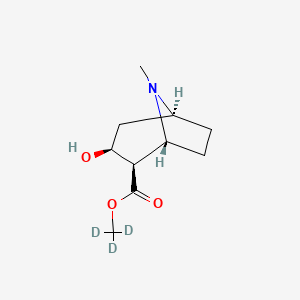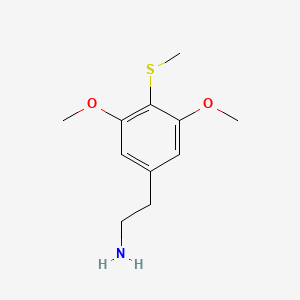
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of two methoxy groups and a methylthio group attached to the benzene ring, along with an ethanamine side chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: Introduction of methoxy groups to the benzene ring.
Thiomethylation: Introduction of the methylthio group.
Amine Introduction: Attachment of the ethanamine side chain.
Each of these steps requires specific reagents and conditions. For example, methoxylation can be achieved using methanol and a suitable catalyst, while thiomethylation might involve the use of methylthiol and a base.
Industrial Production Methods
Industrial production of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or methylthio groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.
Applications De Recherche Scientifique
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as therapeutic applications or biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-: Similar structure but lacks the methylthio group.
Benzeneethanamine, 3,5-dimethoxy-4-methyl-: Similar but with a methyl group instead of a methylthio group.
Benzeneethanamine, 3,4,5-trimethoxy-: Contains three methoxy groups without the methylthio group.
Uniqueness
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, binding affinity, and overall behavior in various applications.
Propriétés
Numéro CAS |
71539-35-0 |
|---|---|
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
2-(3,5-dimethoxy-4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2S/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3 |
Clé InChI |
FYTOAZIRBXNPKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1SC)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


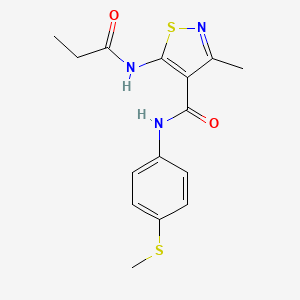
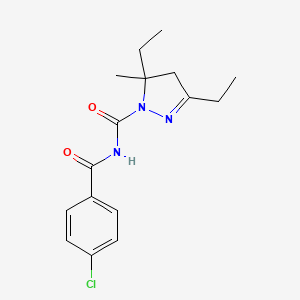
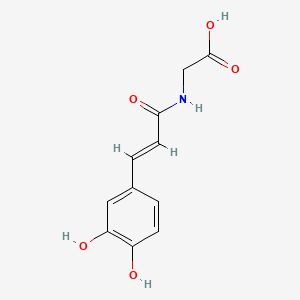
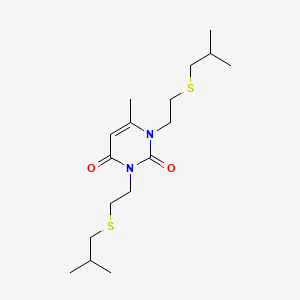
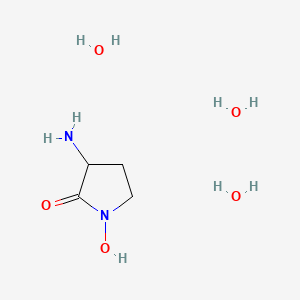
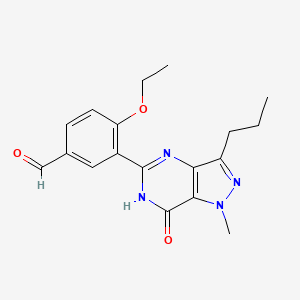
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)

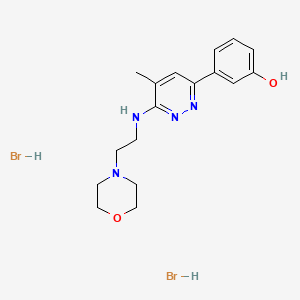
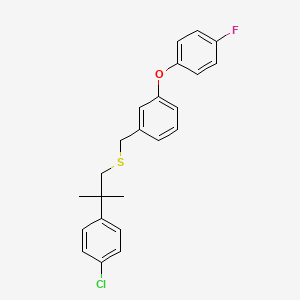
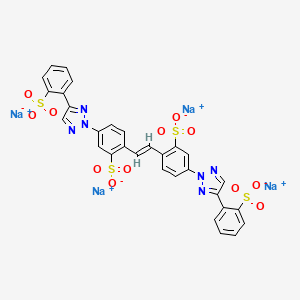
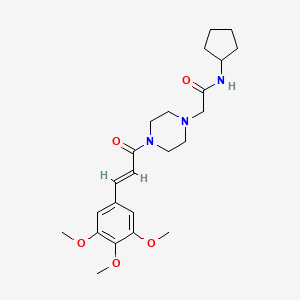
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
